1,2,3,7,8-Pentachlorodibenzo-P-dioxin 1,2,3,7,8-Pentachlorodibenzo-P-dioxin 1,2,3,7,8-Pentachlorodibenzodioxin is a polychlorinated dibenzodioxine.
1,2,3,7,8-Pentachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents. They are also persistent organic pollutants (POPs), thus their production is regulated in most areas. Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires. (L177, L178)
Brand Name: Vulcanchem
CAS No.: 40321-76-4
VCID: VC21155323
InChI: InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H
SMILES: C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
Molecular Formula: C12H3Cl5O2
Molecular Weight: 356.4 g/mol

1,2,3,7,8-Pentachlorodibenzo-P-dioxin

CAS No.: 40321-76-4

Cat. No.: VC21155323

Molecular Formula: C12H3Cl5O2

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,7,8-Pentachlorodibenzo-P-dioxin - 40321-76-4

Specification

Description 1,2,3,7,8-Pentachlorodibenzodioxin is a polychlorinated dibenzodioxine.
1,2,3,7,8-Pentachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents. They are also persistent organic pollutants (POPs), thus their production is regulated in most areas. Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires. (L177, L178)
CAS No. 40321-76-4
Molecular Formula C12H3Cl5O2
Molecular Weight 356.4 g/mol
IUPAC Name 1,2,3,7,8-pentachlorodibenzo-p-dioxin
Standard InChI InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H
Standard InChI Key FSPZPQQWDODWAU-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
Canonical SMILES C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
Melting Point 240.0 °C

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